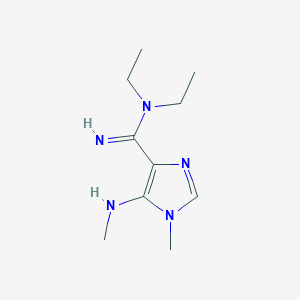
N,N-Bis(4-(tert-butyl)phenyl)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Bis(4-(tert-butyl)phenyl)hydroxylamine: is an organic compound characterized by the presence of two tert-butyl groups attached to phenyl rings, which are further connected to a hydroxylamine functional group. This compound is notable for its unique reactivity and stability, making it a subject of interest in various fields of chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Reduction of Aminoxyl Compounds: One common method involves the reduction of the corresponding aminoxyl compound using hydrazine hydrate.
Reductive Bromination: Another method involves the reductive bromination of the compound.
Industrial Production Methods: While specific industrial production methods for N,N-Bis(4-(tert-butyl)phenyl)hydroxylamine are not widely documented, the aforementioned synthetic routes provide a foundation for potential large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions:
Reductive Bromination: This compound undergoes reductive bromination, where bromine substitutes hydrogen atoms in the ortho positions of the benzene rings, resulting in the reduction of the hydroxylamine to an amine.
Acid-Catalyzed Disproportionation: Under strong acidic conditions, N,N-Bis(4-(tert-butyl)phenyl)hydroxylamine can disproportionate to form bis(4-tert-butylphenyl)amine and a phenoxazine derivative.
Common Reagents and Conditions:
Bromine (Br2): Used in reductive bromination reactions.
Hydrazine Hydrate: Employed in the reduction of aminoxyl compounds.
Strong Acids: Utilized in acid-catalyzed disproportionation reactions.
Major Products:
Amine Derivatives: Formed through reductive bromination.
Phenoxazine Derivatives: Produced via acid-catalyzed disproportionation.
Aplicaciones Científicas De Investigación
Chemistry:
Radical Chemistry: N,N-Bis(4-(tert-butyl)phenyl)hydroxylamine is studied for its stable free radical properties, making it useful in understanding radical reactions and mechanisms.
Biology and Medicine:
Potential Therapeutic Agents:
Industry:
Catalysis: The compound’s reactivity can be harnessed in catalytic processes, particularly in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism by which N,N-Bis(4-(tert-butyl)phenyl)hydroxylamine exerts its effects involves its ability to undergo reductive and disproportionation reactions. In reductive bromination, the compound reacts with bromine, leading to the substitution of hydrogen atoms and reduction of the hydroxylamine group to an amine . In acid-catalyzed disproportionation, the compound is converted into amine and phenoxazine derivatives under strong acidic conditions .
Comparación Con Compuestos Similares
N,N-Diphenylhydroxylamine: Lacks the tert-butyl groups, resulting in different reactivity and stability.
N,N-Bis(4-methylphenyl)hydroxylamine: Contains methyl groups instead of tert-butyl groups, leading to variations in steric and electronic properties.
Uniqueness: N,N-Bis(4-(tert-butyl)phenyl)hydroxylamine is unique due to the presence of tert-butyl groups, which provide steric hindrance and influence the compound’s reactivity and stability. This makes it distinct from other hydroxylamine derivatives and valuable for specific chemical applications.
Propiedades
Fórmula molecular |
C20H27NO |
|---|---|
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
N,N-bis(4-tert-butylphenyl)hydroxylamine |
InChI |
InChI=1S/C20H27NO/c1-19(2,3)15-7-11-17(12-8-15)21(22)18-13-9-16(10-14-18)20(4,5)6/h7-14,22H,1-6H3 |
Clave InChI |
SIVPUOJYWIUVPF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)N(C2=CC=C(C=C2)C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


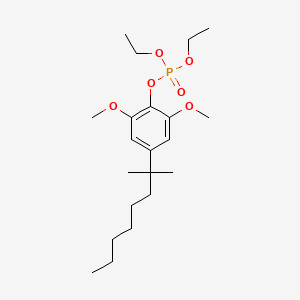


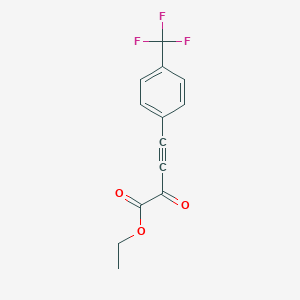
![N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-7-(trifluoromethyl)quinolin-4-amine](/img/structure/B12834799.png)

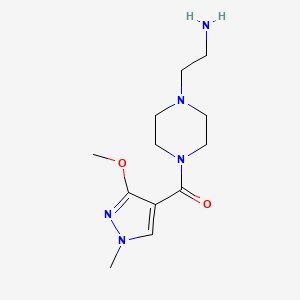
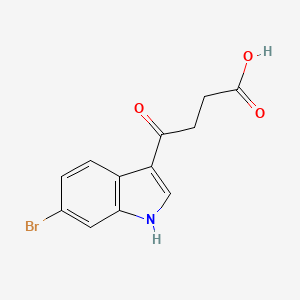


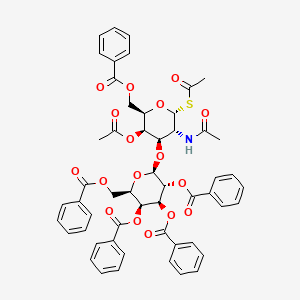
![4,6-dimethoxy-1H-benzo[d]imidazole](/img/structure/B12834850.png)
![7-Chloro-3a-(trifluoromethyl)-3,3a-dihydrobenzo[d]pyrrolo[2,1-b]oxazol-1(2H)-one](/img/structure/B12834851.png)
